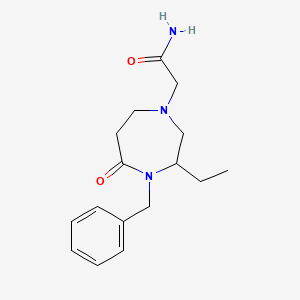![molecular formula C13H14N2O3S2 B5260967 ETHYL 3-METHYL-5-{[2-(2-THIENYL)ACETYL]AMINO}-4-ISOTHIAZOLECARBOXYLATE](/img/structure/B5260967.png)
ETHYL 3-METHYL-5-{[2-(2-THIENYL)ACETYL]AMINO}-4-ISOTHIAZOLECARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 3-METHYL-5-{[2-(2-THIENYL)ACETYL]AMINO}-4-ISOTHIAZOLECARBOXYLATE is a complex organic compound that features a thiophene ring, an isothiazole ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-METHYL-5-{[2-(2-THIENYL)ACETYL]AMINO}-4-ISOTHIAZOLECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2-thiophenylacetic acid with ethyl 3-methyl-4-isothiazolecarboxylate under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of complex organic molecules.
化学反应分析
Types of Reactions
ETHYL 3-METHYL-5-{[2-(2-THIENYL)ACETYL]AMINO}-4-ISOTHIAZOLECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The isothiazole ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted isothiazole derivatives depending on the nucleophile used.
科学研究应用
ETHYL 3-METHYL-5-{[2-(2-THIENYL)ACETYL]AMINO}-4-ISOTHIAZOLECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of ETHYL 3-METHYL-5-{[2-(2-THIENYL)ACETYL]AMINO}-4-ISOTHIAZOLECARBOXYLATE involves its interaction with specific molecular targets. The thiophene and isothiazole rings can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and its derivatives share structural similarities and exhibit diverse biological activities.
Thiophene Derivatives: Thiophene-based compounds are known for their applications in medicinal chemistry and materials science.
Uniqueness
ETHYL 3-METHYL-5-{[2-(2-THIENYL)ACETYL]AMINO}-4-ISOTHIAZOLECARBOXYLATE is unique due to the combination of its thiophene and isothiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound for research and development.
属性
IUPAC Name |
ethyl 3-methyl-5-[(2-thiophen-2-ylacetyl)amino]-1,2-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-3-18-13(17)11-8(2)15-20-12(11)14-10(16)7-9-5-4-6-19-9/h4-6H,3,7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVNHSHRPQZNGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C)NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5Z)-3-benzyl-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5260890.png)
![methyl 3-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]butanoate](/img/structure/B5260901.png)
![3-Benzylsulfanyl-6-pyridin-2-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5260909.png)
![2-bromo-N-[4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl]benzamide](/img/structure/B5260910.png)
![N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B5260921.png)
![7-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5260922.png)
![3-{2-[isopropyl(2-methoxyethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5260935.png)
![6-{[(2-azocan-1-ylpyridin-3-yl)methyl]amino}pyrazine-2-carboxamide](/img/structure/B5260951.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5260952.png)
![4-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B5260957.png)
![N,N,1-trimethyl-4-[3-(methylthio)benzyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5260958.png)
![3-[5-[(Z)-(2-butyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B5260960.png)

![5-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-5-OXOPENTANOIC ACID](/img/structure/B5260977.png)
